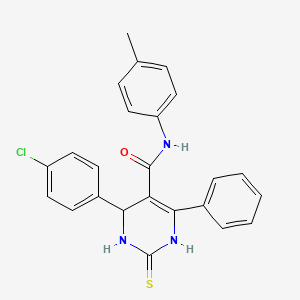![molecular formula C30H44O4P2 B12496093 (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in various catalytic processes. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) typically involves the reaction of diisopropylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diisopropylphosphine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in various catalytic applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diisopropylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ligand .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which are valuable intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure compounds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s ability to produce enantiomerically pure products makes it valuable in the synthesis of pharmaceuticals. Enantiomerically pure drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its high selectivity and efficiency make it a preferred choice for large-scale catalytic processes .
Wirkmechanismus
The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination activates the metal center, facilitating various catalytic processes. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) offers higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with metal centers, enhancing its catalytic performance .
Eigenschaften
Molekularformel |
C30H44O4P2 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3 |
InChI-Schlüssel |
CXCXGJITZSZQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
methanone](/img/structure/B12496011.png)

![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12496034.png)

![2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
![N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
![1-(2-Methyl-5,5-dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12496072.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12496078.png)
![3-[({6-[(Butan-2-yloxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B12496081.png)
![5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12496087.png)
